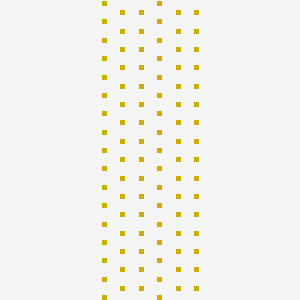
Truxipicurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Truxipicurium is a neuromuscular blocking agent, specifically a bisquaternary ammonium compound. It is used in anesthetic practice to induce muscle relaxation during surgical procedures. This compound works by interfering with the transmission of nerve impulses in the neuromuscular junction, leading to temporary paralysis of the skeletal muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of truxipicurium involves the reaction of alpha-truxillic acid with appropriate amines under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the formation of the bisquaternary ammonium structure. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain consistency in product quality. The final product is purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Truxipicurium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols; basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted ammonium compounds.
Scientific Research Applications
Truxipicurium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with acetylcholine receptors.
Biology: Employed in research to understand the physiological effects of neuromuscular blockade on muscle function and nerve transmission.
Medicine: Investigated for its potential use in developing new anesthetic agents with improved safety profiles and reduced side effects.
Industry: Utilized in the production of other neuromuscular blocking agents and related compounds.
Mechanism of Action
Truxipicurium exerts its effects by binding to acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. As a result, muscle contraction is blocked, leading to temporary paralysis. The molecular targets involved in this process are the nicotinic acetylcholine receptors, which are essential for muscle activation .
Similar Compounds:
Succinylcholine: Another neuromuscular blocking agent with a shorter duration of action.
Pancuronium: A bisquaternary ammonium compound with a longer duration of action compared to this compound.
Vecuronium: A monoquaternary ammonium compound with intermediate duration of action.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike succinylcholine, this compound does not cause rapid onset of muscle paralysis, making it suitable for procedures requiring longer muscle relaxation. Compared to pancuronium and vecuronium, this compound offers a more predictable and controlled neuromuscular blockade .
Properties
| 76333-66-9 | |
Molecular Formula |
C38H56N2O4+2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
bis[3-(1-ethylpiperidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C38H56N2O4/c1-3-39(23-13-7-14-24-39)27-17-29-43-37(41)35-33(31-19-9-5-10-20-31)36(34(35)32-21-11-6-12-22-32)38(42)44-30-18-28-40(4-2)25-15-8-16-26-40/h5-6,9-12,19-22,33-36H,3-4,7-8,13-18,23-30H2,1-2H3/q+2 |
InChI Key |
FXOXTULDVBQKNV-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |
Canonical SMILES |
CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |
synonyms |
anatruxonium bis(1-ethyl-1-(3-hydroxypropyl)piperidinium hydroxide) alpha-2,4-diphenyl-1,3- cyclobutanedicarboxylate truxipicurium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


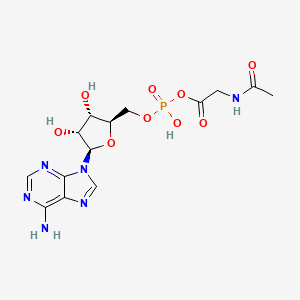


![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
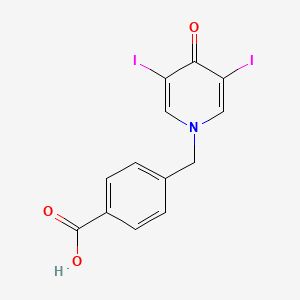
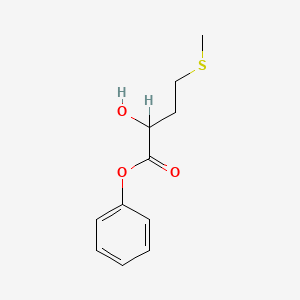
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
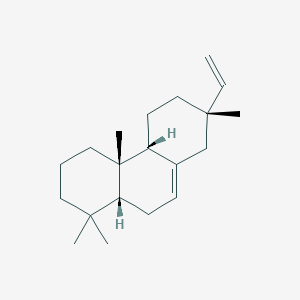

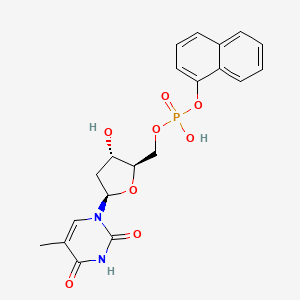
![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)
